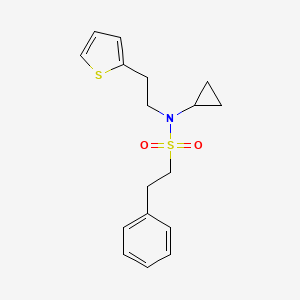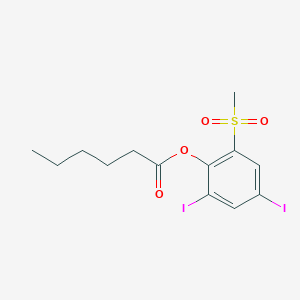![molecular formula C6H9BrO B2629549 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2305254-69-5](/img/structure/B2629549.png)
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a type of bicyclo[2.1.1]hexane, which is a saturated bicyclic structure . These structures are increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of this compound involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis
The chemical reactions of this compound involve the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Chemical Synthesis
The catalytic oxidation of cyclohexene, a process related to the synthesis and functionalization of complex organic molecules like 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane, underpins its utility in producing a variety of industrially significant compounds. These compounds, including various oxabicyclo intermediates, serve as key elements in the synthesis of pharmaceuticals, polymers, and other advanced materials. The selective catalytic oxidation of cyclohexene illustrates the potential of utilizing such intermediates in targeted chemical synthesis, highlighting their value in developing new chemical entities and materials with specific properties for industrial application (Cao et al., 2018).
Environmental Impact and Safety
The environmental distribution and impact of brominated compounds, including those related to this compound, have been extensively studied. These compounds, often used as flame retardants, have raised concerns regarding their ubiquity in the environment and potential health implications. Research on hexabromocyclododecanes (HBCDs) exemplifies the need for understanding the environmental fate, human exposure, and safety profiles of brominated organic compounds. This body of work underscores the importance of developing safer, more sustainable chemical processes and compounds (Covaci et al., 2006).
Green Chemistry and Solvent Replacement
The quest for sustainable and environmentally friendly solvents in chemical synthesis has led to the evaluation of alternatives to traditional petrochemical solvents. Research into bio-based solvents, such as 2-methyloxolane (2-MeOx), proposes a viable substitute for hexane in the extraction of natural products. This shift towards green chemistry emphasizes the role of this compound-related methodologies in enhancing the sustainability of chemical processes. The adoption of green solvents is critical in minimizing the environmental footprint of chemical manufacturing and processing, aligning with global sustainability goals (Rapinel et al., 2020).
Advanced Materials and Technology
The development of advanced materials, including those derived from or involving the chemistry of this compound, plays a crucial role in various technological applications. Research into hexaazatriphenylene (HAT) derivatives showcases the potential of constructing novel molecular architectures for use in electronics, sensors, and energy storage. The exploration of these materials underscores the intersection of organic synthesis, materials science, and technology, highlighting the significance of this compound in the advancement of new materials and devices (Segura et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, there is a potential for future research in this area to explore new chemical spaces and develop new bio-active compounds .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANHVUQECOVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305254-69-5 |
Source


|
| Record name | 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
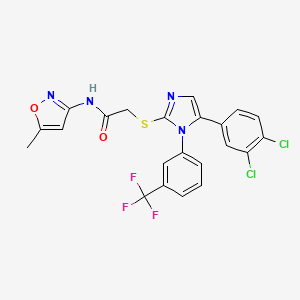
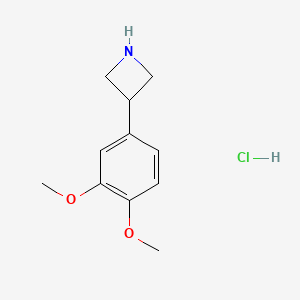
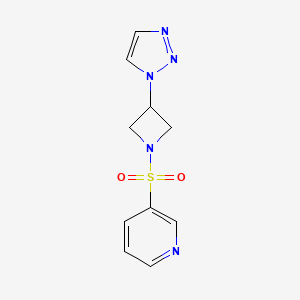
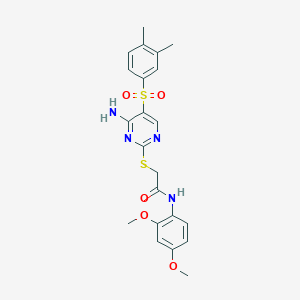
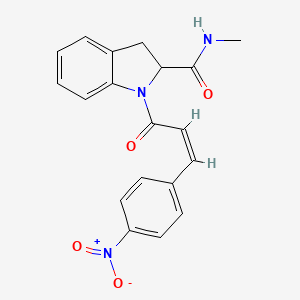
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2629474.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2629476.png)
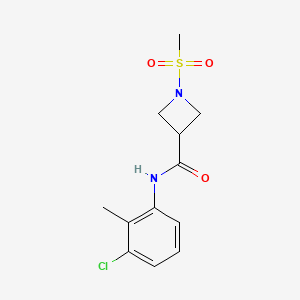
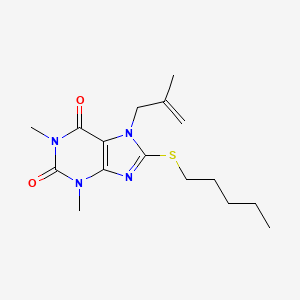
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2629479.png)

![2-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2629484.png)
